(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide
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Overview
Description
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system, which is known for its stability and aromatic properties, making it a valuable structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide typically involves the condensation of a naphthalene derivative with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]butanamide
- (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]hexanamide
Uniqueness
Compared to similar compounds, (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide may exhibit unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility. These characteristics make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide |
InChI |
InChI=1S/C18H19NO5/c1-4-7-11(18(22)19-24-3)10-14-15(20)12-8-5-6-9-13(12)16(21)17(14)23-2/h5-6,8-10H,4,7H2,1-3H3,(H,19,22)/b11-10+ |
InChI Key |
HVWUGMMHPTXECQ-ZHACJKMWSA-N |
Isomeric SMILES |
CCC/C(=C\C1=C(C(=O)C2=CC=CC=C2C1=O)OC)/C(=O)NOC |
Canonical SMILES |
CCCC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C(=O)NOC |
Origin of Product |
United States |
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